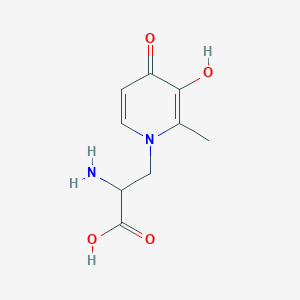
2-(4-Cyclohexylbutyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclohexylbutyl)-6-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a cyclohexylbutyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylbutyl)-6-methylpyridine typically involves the following steps:
Formation of the Cyclohexylbutyl Group: The cyclohexylbutyl group can be synthesized through a series of reactions starting from cyclohexane. This involves the formation of a butyl chain and its subsequent attachment to the cyclohexane ring.
Attachment to Pyridine Ring: The cyclohexylbutyl group is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct positioning of the substituent on the pyridine ring.
Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyclohexylbutyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(4-Cyclohexylbutyl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclohexylbutyl)-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Cyclohexylbutyl)-6-methylpyridine: Unique due to its specific substitution pattern on the pyridine ring.
2-(4-Cyclohexylbutyl)-pyridine: Lacks the methyl group, leading to different chemical properties and reactivity.
6-Methylpyridine: Lacks the cyclohexylbutyl group, resulting in a simpler structure with different applications.
Propriétés
Numéro CAS |
60439-21-6 |
|---|---|
Formule moléculaire |
C16H25N |
Poids moléculaire |
231.38 g/mol |
Nom IUPAC |
2-(4-cyclohexylbutyl)-6-methylpyridine |
InChI |
InChI=1S/C16H25N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h7-8,13,15H,2-6,9-12H2,1H3 |
Clé InChI |
WNHAEWKJYPAKMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CCCCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


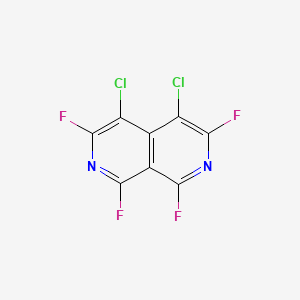
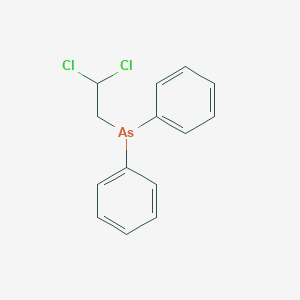
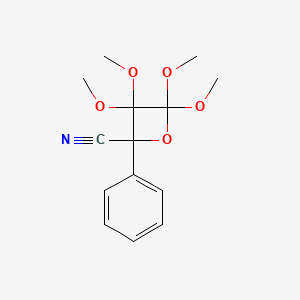
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
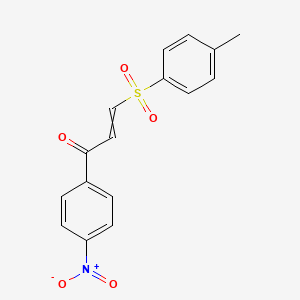
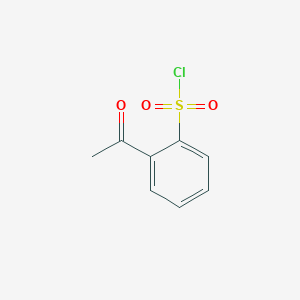
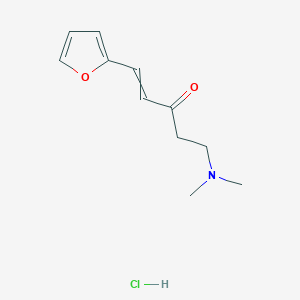
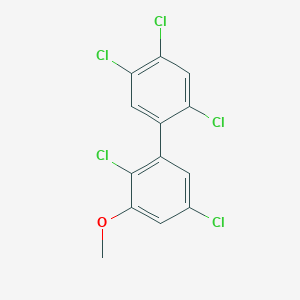
![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
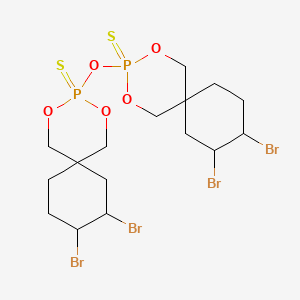
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)
